2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole
Description
2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole is a substituted benzimidazole derivative characterized by a benzylthio (-S-CH₂C₆H₅) group at position 2 and a methyl group at position 1 of the benzimidazole core. This compound is synthesized via alkylation reactions, such as the reaction of 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone with benzyl chloride in acetone in the presence of triethylamine (Scheme 6 in ). Key spectral data include:
Properties
IUPAC Name |
2-benzylsulfanyl-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-17-14-10-6-5-9-13(14)16-15(17)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAITCRVSDAQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-1-methyl-1H-benzo[d]imidazole typically involves the alkylation of benzimidazole derivatives. One common method is the alkylation of 2-mercaptobenzimidazole with benzyl halides in the presence of a base. The reaction can be carried out under reflux conditions using solvents such as ethanol or acetonitrile. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Studied for its potential as an anticancer agent and as a modulator of biological pathways.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The benzylthio group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Methyl-2-(methylthio)-1H-benzo[d]imidazole
- Structure : Methylthio (-S-CH₃) group at position 2.
- Synthesis : Prepared via alkylation of 1H-benzo[d]imidazole-2-thiol with methyl iodide in dimethylformamide (DMF) using K₂CO₃ (65–85% yield) .
- Physical Properties :
- Lower molecular weight (166.23 vs. 204.29 g/mol) impacts pharmacokinetic properties .
2-(Butylthio)-1H-benzo[d]imidazole
- Structure : Butylthio (-S-C₄H₉) group at position 2.
- Molecular Weight : 206.31 g/mol .
- Key Differences :
Bis(1H-benzo[d]imidazol-2-ylthio)methane
- Structure : Two benzimidazole units linked via a methylene-thioether bridge.
- Molecular Weight : 312.41 g/mol .
- Higher molecular weight and rigidity limit bioavailability compared to monomeric analogs .
2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
- Structure : Bromophenyl substituent at position 2.
- Reactivity : Undergoes copper-catalyzed C–N coupling with cyanamide to yield heterocyclic products (78% yield) .
- Key Differences :
Physicochemical and Spectral Comparisons
Biological Activity
2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole (referred to as BTBMI) is a compound that has garnered attention in recent years due to its significant biological activities, particularly in the field of antimicrobial research. This article provides a comprehensive overview of the biological activity of BTBMI, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
BTBMI is synthesized through nucleophilic substitution reactions, typically involving 1-methyl-1H-benzo[d]imidazole and benzyl halides in the presence of a base such as potassium carbonate, often using dimethylformamide (DMF) as a solvent. The reaction conditions generally require stirring at room temperature for several hours, yielding the desired compound with good purity and yield.
Inhibition of Mycobacterium tuberculosis
BTBMI has been primarily studied for its activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). In vitro studies have demonstrated that BTBMI exhibits minimal inhibitory concentration (MIC) values as low as 3.8 µM against drug-resistant strains of M. tuberculosis, indicating its potential as a lead compound for anti-TB drug development .
Table 1: Comparison of MIC Values for BTBMI and Related Compounds
| Compound Name | MIC (µM) | Activity Type |
|---|---|---|
| This compound | 3.8 | Anti-tubercular |
| 2-(Phenylthio)-1-methyl-1H-benzo[d]imidazole | 6.9 | Moderate anti-tubercular activity |
| 2-(Chlorobenzylthio)-1-methyl-1H-benzo[d]imidazole | 5.0 | Enhanced antibacterial activity |
The lead compounds derived from BTBMI have shown not only efficacy against standard M. tuberculosis strains but also against multidrug-resistant variants, with safety profiles indicating non-toxicity to various cell lines, including Vero and HepG2 cells .
Molecular docking studies have revealed that BTBMI may interact with essential proteins involved in bacterial growth and survival, such as synthetases and kinases. These interactions are crucial for understanding its mechanism of action and optimizing its structure for increased potency. The binding affinities to these targets suggest that BTBMI could disrupt critical pathways necessary for bacterial proliferation.
Safety Profile
Safety assessments conducted via MTT and neutral red assays indicate that BTBMI is devoid of apparent toxicity at effective concentrations. This favorable safety profile is essential for further exploration in preclinical and clinical settings .
Case Studies and Research Findings
Several studies have highlighted the promising nature of BTBMI:
- Study on Antitubercular Activity : A series of experiments focused on synthesizing various derivatives of benzimidazole showed that compounds structurally related to BTBMI exhibited significant antitubercular activity, reinforcing the potential for developing new therapeutics targeting TB .
- Comparative Analysis : Research comparing BTBMI with other benzimidazole derivatives indicated that modifications in the benzylthio group could lead to varying degrees of biological activity, suggesting avenues for further structural optimization .
Q & A
Q. What are the common synthetic routes for 2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole, and how are yields optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as:
- Condensation reactions between o-phenylenediamine derivatives and benzylthiol groups under reflux conditions (e.g., ethanol or methanol as solvents, KOH as a base) .
- Thiol-alkylation strategies using benzyl halides or disulfides to introduce the benzylthio moiety .
- Microwave-assisted synthesis for improved reaction efficiency, reducing time from hours to minutes .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Density Functional Theory (DFT): Optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO) to predict reactivity. B3LYP/6-31G* is standard for benzimidazole derivatives .
- Molecular Docking: Screens derivatives against targets (e.g., EGFR kinase) to prioritize synthesis. Autodock Vina or Schrödinger Suite are commonly used .
- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) to filter candidates .
Case Study:
Derivatives with electron-withdrawing groups (e.g., -CF3) showed improved binding affinity (ΔG = -9.2 kcal/mol) to EGFR compared to unsubstituted analogs (ΔG = -7.8 kcal/mol) .
Q. How do structural modifications impact biological activity?
Methodological Answer:
Q. What advanced synthetic strategies address challenges in scalability and purity?
Methodological Answer:
- Electrochemical Synthesis: Enables intramolecular C(sp³)-H amination under mild conditions, avoiding toxic reagents (e.g., KMnO4) .
- Flow Chemistry: Improves reproducibility and scalability by maintaining precise temperature/pH control .
- Chromatography-Free Purification: Recrystallization in ethanol/water mixtures (80:20 v/v) achieves >95% purity .
Challenges and Solutions:
Q. How do contradictions in reported data inform experimental design?
Methodological Answer: Discrepancies in yields (e.g., 70% vs. 90% for similar routes) often arise from:
- Catalyst Selection: Ru-based catalysts (e.g., [Ru(bpp)(pydic)]) outperform MnO2 in one-pot syntheses .
- Solvent Polarity: Polar aprotic solvents (DMF) enhance reaction rates but may reduce selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
